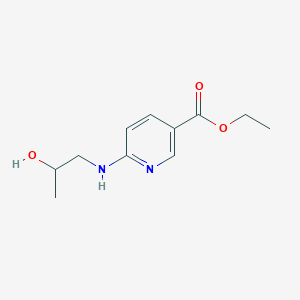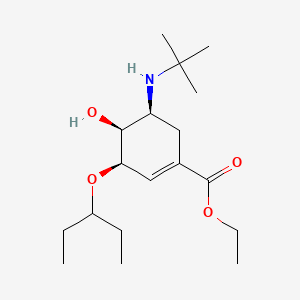
(R)-tert-Butyl (1-fluoro-3-phenylpropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl (1-fluoro-3-phenylpropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-fluoro-3-phenylpropan-2-yl)carbamate typically involves the reaction of ®-1-fluoro-3-phenylpropan-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
®-tert-Butyl (1-fluoro-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or carbamate groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
®-tert-Butyl (1-fluoro-3-phenylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
The mechanism of action of ®-tert-Butyl (1-fluoro-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The fluoro-substituted phenyl ring may enhance binding affinity and specificity for certain targets, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
- ®-tert-Butyl (1-chloro-3-phenylpropan-2-yl)carbamate
- ®-tert-Butyl (1-bromo-3-phenylpropan-2-yl)carbamate
- ®-tert-Butyl (1-iodo-3-phenylpropan-2-yl)carbamate
Uniqueness
®-tert-Butyl (1-fluoro-3-phenylpropan-2-yl)carbamate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and iodo analogs.
特性
分子式 |
C14H20FNO2 |
|---|---|
分子量 |
253.31 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-1-fluoro-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H20FNO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m1/s1 |
InChIキー |
YSUIOQVGIFCYDO-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CF |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





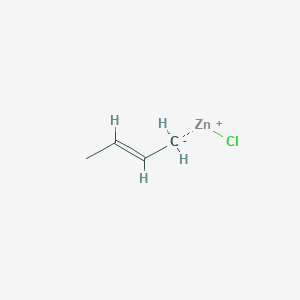
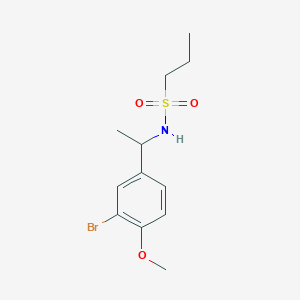
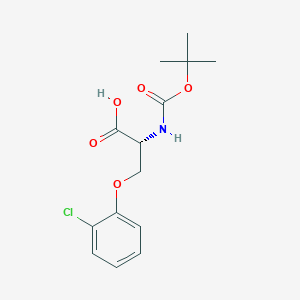
![2-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14894604.png)
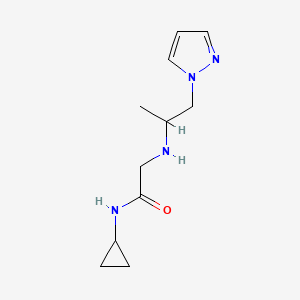

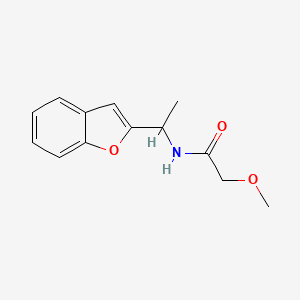

![tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14894627.png)
